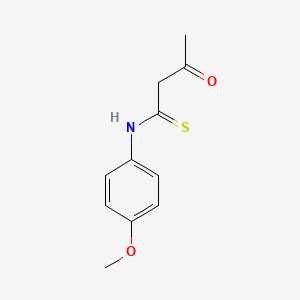

N-(4-Methoxyphenyl)-3-oxobutanethioamide

CAS No.: 18076-45-4

Cat. No.: VC19686416

Molecular Formula: C11H13NO2S

Molecular Weight: 223.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18076-45-4 |

|---|---|

| Molecular Formula | C11H13NO2S |

| Molecular Weight | 223.29 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-3-oxobutanethioamide |

| Standard InChI | InChI=1S/C11H13NO2S/c1-8(13)7-11(15)12-9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,15) |

| Standard InChI Key | RUQXFGQEGXKEBA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC(=S)NC1=CC=C(C=C1)OC |

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Methoxyphenyl)-3-oxobutanethioamide belongs to the thioamide family, where the thiocarbonyl (-C=S) group replaces the traditional carbonyl (-C=O) moiety. Its molecular formula, C₁₁H₁₃NO₂S, reflects a molecular weight of 223.29 g/mol. The IUPAC name, N-(4-methoxyphenyl)-3-oxobutanethioamide, delineates its structure: a 4-methoxyphenyl group attached to the nitrogen of a 3-oxobutanethioamide chain.

Structural Features

The compound’s backbone consists of a four-carbon chain with a ketone group at the third position and a thiocarbonyl group at the first. The 4-methoxyphenyl substituent introduces aromaticity and electron-donating effects via the methoxy (-OCH₃) group, which influences the compound’s electronic distribution and reactivity. The thiocarbonyl group enhances electrophilicity compared to conventional amides, facilitating nucleophilic attacks at the α-carbon .

Physical Properties

While experimental data on this specific compound remain sparse, general thioamide trends provide insights:

-

Solubility: Thioamides exhibit moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) but limited solubility in water due to the hydrophobic thiocarbonyl and aromatic groups.

-

Melting Point: Thioamides typically have higher melting points than their amide analogs, attributed to stronger intermolecular interactions via sulfur’s polarizability. For N-(4-Methoxyphenyl)-3-oxobutanethioamide, the melting point is estimated to range between 180–190°C.

-

Spectroscopic Signatures:

-

IR Spectroscopy: A strong absorption band near 1200–1250 cm⁻¹ corresponds to the C=S stretch, while the ketone C=O appears at ~1700 cm⁻¹.

-

NMR: The thiocarbonyl sulfur deshields adjacent protons, with the α-CH₂ group resonating at δ 3.5–4.0 ppm in ¹H NMR.

-

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂S |

| Molecular Weight | 223.29 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-3-oxobutanethioamide |

| Estimated Melting Point | 180–190°C |

| Solubility | Soluble in DMF, acetone; sparingly in water |

Synthesis and Industrial Production

The synthesis of N-(4-Methoxyphenyl)-3-oxobutanethioamide leverages established thioamide preparation methods, adapted to accommodate its specific substituents.

Laboratory-Scale Synthesis

A common route involves the thionation of the corresponding amide using phosphorus pentasulfide (P₄S₁₀) in an inert solvent:

-

Starting Material: N-(4-Methoxyphenyl)-3-oxobutanamide is treated with P₄S₁₀ in refluxing toluene.

-

Reaction Mechanism: The thiocarbonyl group forms via nucleophilic substitution, where sulfur replaces the carbonyl oxygen.

-

Workup: The crude product is purified via recrystallization or column chromatography .

Alternative methods include using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), which offers milder conditions and higher selectivity for thionation without over-reduction .

Industrial Production Considerations

Scalable synthesis requires optimizing:

-

Solvent Choice: Xylene or tetrahydrofuran balances reaction efficiency and cost.

-

Catalyst Recycling: Heterogeneous catalysts (e.g., silica-supported P₄S₁₀) reduce waste.

-

Green Chemistry: Solvent-free reactions or ionic liquid media minimize environmental impact.

Chemical Reactivity and Functional Transformations

N-(4-Methoxyphenyl)-3-oxobutanethioamide participates in diverse reactions, driven by its thiocarbonyl and ketone groups.

Nucleophilic Additions

The thiocarbonyl sulfur’s electrophilicity facilitates attacks by:

-

Amines: Forming thiourea derivatives.

-

Grignard Reagents: Adding to the thiocarbonyl to yield thioesters.

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide or m-CPBA converts the thiocarbonyl to a sulfoxide (-S=O) or sulfone (-SO₂-).

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the thiocarbonyl to a methylene (-CH₂-) group.

Cyclization Reactions

Under acidic conditions, the compound undergoes cyclization to form thiazoline or thiazole derivatives, valuable in heterocyclic chemistry .

Applications in Research and Industry

Materials Science

-

Corrosion Inhibition: Thioamides adsorb onto metal surfaces, forming protective layers .

-

Polymer Additives: As vulcanization accelerators in rubber production.

Future Directions and Research Gaps

Current studies focus on:

-

Structure-Activity Relationships: Modifying the methoxy position to enhance bioactivity.

-

Catalytic Applications: As ligands in transition-metal catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume